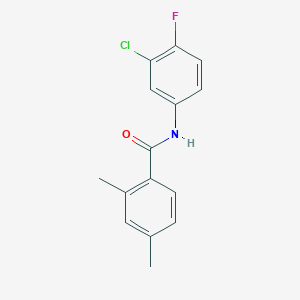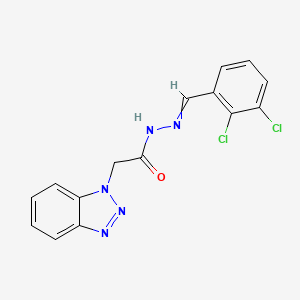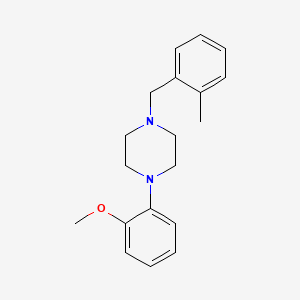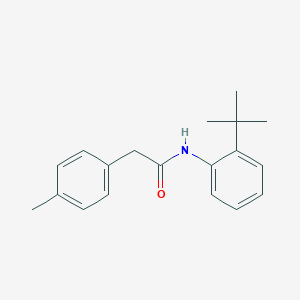
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMB is a benzamide derivative that has a molecular weight of 295.77 g/mol and a molecular formula of C15H14ClFNO.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is not fully understood. However, studies have shown that N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has some limitations in lab experiments. It is relatively unstable and has a short shelf life, making it difficult to store and transport. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. One area of interest is the development of more stable and soluble derivatives of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-14(17)13(16)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECGSZENIGVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)





![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)